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Abstract
This technical guide provides an in-depth exploration of NNC-711, a potent and selective

inhibitor of the GABA transporter 1 (GAT-1). Developed by Novo Nordisk in the early 1990s,

NNC-711 emerged from a research program focused on novel treatments for neurological

disorders, particularly epilepsy. This document details the discovery, historical context,

mechanism of action, and extensive preclinical pharmacological characterization of NNC-711. It

includes a compilation of quantitative data from key in vitro and in vivo studies, detailed

experimental protocols, and visualizations of relevant biological pathways and experimental

workflows. While NNC-711 demonstrated significant promise as an anticonvulsant in animal

models, its progression into human clinical trials and ultimate developmental fate remain

undisclosed in publicly available information.

Discovery and Historical Context
The discovery of NNC-711 is rooted in the broader scientific effort to modulate GABAergic

neurotransmission for therapeutic benefit. In the late 1980s and early 1990s, inhibiting the

reuptake of the brain's primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), was a

key strategy being explored for the treatment of epilepsy and other neurological conditions. By

blocking the GABA transporters (GATs), the concentration and residence time of GABA in the

synaptic cleft could be increased, thereby enhancing inhibitory signaling.
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NNC-711, with the chemical name 1-(2-(((diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-

tetrahydro-3-pyridinecarboxylic acid hydrochloride, was synthesized and characterized by

scientists at the Danish pharmaceutical company Novo Nordisk.[1] The "NNC" prefix in its

name is indicative of its origin. This period at Novo Nordisk was marked by a significant

research and development focus on central nervous system (CNS) disorders.[2] The

company's efforts in this area also led to the development of other CNS-active compounds,

including the marketed antiepileptic drug Tiagabine (Gabitril), another potent GAT-1 inhibitor.[3]

The initial pharmacological characterization of NNC-711 was published in 1992 by Suzdak et

al., establishing it as a novel, potent, and selective GABA uptake inhibitor with significant

anticonvulsant properties in rodent models.[4] Subsequent research further solidified its profile

as a highly selective GAT-1 inhibitor. Despite its promising preclinical profile, public records do

not indicate that NNC-711 entered human clinical trials. The reasons for its apparent

discontinuation are not publicly documented but may be attributable to strategic decisions

within Novo Nordisk's CNS drug development pipeline, especially given the concurrent

development and eventual commercial success of Tiagabine.

Mechanism of Action
NNC-711 exerts its pharmacological effects by acting as a potent and selective inhibitor of the

GABA Transporter 1 (GAT-1). GAT-1 is a key protein responsible for the reuptake of GABA from

the synaptic cleft into presynaptic neurons and surrounding glial cells, thus terminating its

inhibitory signal.

By binding to GAT-1, NNC-711 blocks this reuptake process. This leads to an increased

concentration of GABA in the synapse, prolonging its inhibitory effect on postsynaptic neurons.

This enhanced GABAergic tone is the basis for NNC-711's observed anticonvulsant activity.
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Mechanism of Action of NNC-711

Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of NNC-711,

highlighting its potency and selectivity.

Table 1: In Vitro Inhibition of GABA Transporters
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Transporter Species IC50 (µM) Reference

hGAT-1 Human 0.04

rGAT-2 Rat 171

hGAT-3 Human 1700

hBGT-1 Human 622

hGAT-1: human GABA transporter 1; rGAT-2: rat GABA transporter 2; hGAT-3: human GABA

transporter 3; hBGT-1: human betaine/GABA transporter 1.

Table 2: In Vitro Inhibition of GABA Uptake in Rat Brain
Preparations

Preparation IC50 (nM) Reference

Synaptosomal 47 [4]

Neuronal 1238 [4]

Glial 636 [4]

Table 3: In Vivo Anticonvulsant Activity of NNC-711
Seizure Model Species

ED50 (mg/kg,
i.p.)

Seizure Type Reference

DMCM-induced Mouse 1.2 Clonic [4]

Pentylenetetrazol

e (PTZ)
Mouse 0.72 Tonic [4]

Pentylenetetrazol

e (PTZ)
Rat 1.7 Tonic [4]

Audiogenic Mouse 0.23 Clonic and Tonic [4]

DMCM: methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate; i.p.: intraperitoneal.
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Table 4: In Vivo Behavioral Side Effects of NNC-711 in
Mice

Test ED50 (mg/kg, i.p.) Reference

Traction 23 [4]

Rotarod 10 [4]

Exploratory Locomotor Activity 45 [4]

Key Experimental Protocols
Detailed methodologies for the pivotal experiments that characterized NNC-711 are described

below.

In Vitro GABA Uptake Inhibition Assay
Objective: To determine the potency of NNC-711 in inhibiting GABA uptake into different brain

cell preparations and cloned human GABA transporters.

Protocol (based on Suzdak et al., 1992 and Borden et al., 1994):

Preparation of Synaptosomes, Neuronal, and Glial Cultures (for rat brain preparations):

Synaptosomes were prepared from the whole brain of male Wistar rats. The tissue was

homogenized in a sucrose solution and subjected to differential centrifugation to isolate

the synaptosomal fraction.

Primary neuronal and glial cell cultures were established from the cerebral cortices of

neonatal rats. Cells were grown to confluence before being used in the uptake assay.

Transfection of Cells with Cloned Human GABA Transporters (for selectivity profiling):

Mammalian cells (e.g., COS-7 or HEK-293) were transiently or stably transfected with

plasmid DNA encoding the human GAT-1, GAT-2, GAT-3, or BGT-1 transporters.

GABA Uptake Assay:
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Cultured cells or synaptosomes were pre-incubated in a Krebs-Ringer-HEPES buffer at

37°C.

Various concentrations of NNC-711 were added to the preparations and incubated for a

short period.

[³H]GABA was then added to initiate the uptake reaction.

After a defined incubation time (typically a few minutes), the uptake was terminated by

rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove

extracellular [³H]GABA.

The radioactivity retained on the filters, representing the amount of [³H]GABA taken up by

the cells or synaptosomes, was measured by liquid scintillation counting.

Data Analysis:

The concentration of NNC-711 that produced 50% inhibition of [³H]GABA uptake (IC50)

was calculated by non-linear regression analysis of the concentration-response curves.
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In Vitro GABA Uptake Inhibition Assay Workflow
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In Vivo Anticonvulsant Activity Assessment
Objective: To evaluate the efficacy of NNC-711 in preventing seizures in various rodent models

of epilepsy.

Protocols (based on Suzdak et al., 1992):

Animals: Male mice (e.g., DBA/2 for audiogenic seizures) and rats (e.g., Wistar) were used.

Animals were housed under standard laboratory conditions.

Drug Administration: NNC-711 was dissolved in a suitable vehicle (e.g., saline) and

administered intraperitoneally (i.p.) at various doses. A control group received the vehicle

alone.

Seizure Induction (performed at the time of expected peak drug effect):

Chemically-Induced Seizures:

DMCM: Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM), a

benzodiazepine inverse agonist, was administered i.p. to induce clonic seizures.

Pentylenetetrazole (PTZ): PTZ was administered subcutaneously to induce tonic-clonic

seizures.

Audiogenic Seizures: Genetically susceptible mice were exposed to a high-intensity

acoustic stimulus (e.g., a loud bell or siren) to induce a characteristic seizure sequence

(wild running, clonic seizures, tonic seizures).

Observation and Scoring:

Animals were observed for a set period following seizure induction.

The occurrence and severity of seizures (e.g., presence or absence of clonic or tonic

convulsions, seizure latency, and duration) were recorded by trained observers who were

often blinded to the treatment conditions.

Data Analysis:
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The dose of NNC-711 that protected 50% of the animals from a specific seizure endpoint

(ED50) was calculated using probit analysis or other appropriate statistical methods.
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In Vivo Anticonvulsant Activity Workflow

Conclusion
NNC-711 was a promising preclinical candidate developed by Novo Nordisk as a potent and

selective GAT-1 inhibitor for the treatment of epilepsy. Extensive in vitro and in vivo studies

demonstrated its high affinity and selectivity for GAT-1 and its robust anticonvulsant effects in

multiple animal models. While the detailed synthesis and the reasons for its ultimate

developmental fate are not fully in the public domain, the story of NNC-711 provides a valuable

case study in the drug discovery and development of GABAergic modulators. The

comprehensive preclinical data package generated for NNC-711 underscores the therapeutic

potential of targeting the GABA uptake system and has contributed to the broader

understanding of the pharmacology of this class of compounds.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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